2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative featuring a 4-benzylpiperidine moiety linked to an N-phenylacetamide group. Its molecular formula is C24H25ClN4O2 (MW: 436.9339 g/mol), as confirmed by CAS No. 1324095-97-7 . The compound’s core structure includes a pyridazinone ring substituted at position 3 with the 4-benzylpiperidin-1-yl group and at position 1 with an acetamide bridge terminating in a phenyl group.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(25-21-9-5-2-6-10-21)18-28-24(30)12-11-22(26-28)27-15-13-20(14-16-27)17-19-7-3-1-4-8-19/h1-12,20H,13-18H2,(H,25,29) |
InChI Key |
VNSRQLDEQUPPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Coupling and Functionalization: The final step involves coupling the piperidine and pyridazine rings with the phenylacetamide group under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for hydrogenation and cyclization steps, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating its potential as a pain management agent.
- Neuropharmacological Applications : Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .
Synthesis and Optimization
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves several key reactions:
- Substitution Reactions : The initial step often includes the substitution of benzylpiperidine at the pyridazine position.
- Oxidation and Reduction : Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are utilized to achieve the desired functional groups .
Optimization of these synthesis methods is crucial for industrial applications to enhance yield and reduce costs. Techniques like continuous flow reactors can be employed to streamline production processes.
Recent studies have focused on the pharmacodynamics of this compound:
- Inhibition Studies : A study demonstrated that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide effectively inhibited monoamine oxidases, which are critical enzymes in neurotransmitter metabolism .
- Therapeutic Potential : Clinical trials exploring its anti-inflammatory and analgesic properties have shown promising results, indicating its potential application in pain management and inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone Derivatives
Physicochemical Properties
Table 2: Spectral and Physical Data
Key Observations :
Table 3: Reported Bioactivities of Analogues
SAR Analysis :
- Hydrazide vs. Acetamide : Replacement of the acetamide group in the target compound with hydrazide (S3, S9) shifts activity toward MAO inhibition, suggesting the acetamide’s role in target specificity .
- Substituent Effects : Chloro or fluoro substituents on the phenyl ring (e.g., 6f, 6g) enhance anti-inflammatory activity compared to unsubstituted phenyl groups .
- Piperidine Modifications : The 4-benzylpiperidine group in the target compound and 6e may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .
Biological Activity
The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a piperidine ring, a pyridazine moiety, and an acetamide group. Its molecular formula is with a molecular weight of approximately 432.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1324074-74-9 |
Synthesis
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves several steps, including:
- Formation of the Piperidine Ring : This can be achieved through a Mannich reaction involving benzylamine.
- Construction of the Pyridazine Ring : Formed via cyclization with hydrazine and diketones.
- Coupling : The piperidine and pyridazine rings are coupled through nucleophilic substitution reactions.
- Introduction of the Acetamide Moiety : This final step involves the acylation of the amine group .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It is believed to bind to specific receptors in the central nervous system, potentially modulating neurotransmitter systems.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which increases acetylcholine levels and may enhance cognitive function .
- Monoamine Oxidase Inhibition : Recent studies indicate that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant in treating neurodegenerative diseases like Parkinson's .
Biological Activity
Research findings highlight several aspects of the biological activity of this compound:
Neuroprotective Effects
Studies have demonstrated that compounds similar to 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide exhibit neuroprotective properties by enhancing cholinergic transmission and inhibiting AChE, which could be beneficial in Alzheimer's disease models .
Antidepressant Activity
In animal models, certain derivatives have shown antidepressant-like effects, likely through modulation of serotonergic pathways .
Case Studies
- In Vitro Studies : A study investigated the effect of related pyridazine derivatives on MAO-B inhibition, revealing significant activity that correlates with structural modifications in the benzylpiperidine moiety .
- Behavioral Studies : Animal models treated with compounds similar to 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide exhibited improved memory retention and reduced anxiety-like behaviors, suggesting potential therapeutic applications in cognitive disorders .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide:
| Compound Name | Biological Activity |
|---|---|
| N-benzylpiperidine derivatives | AChE inhibition |
| Pyridazinone derivatives | MAO-B inhibition |
| Benzylpiperidinopyridazine derivatives | Neuroprotective effects |
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